molecular formula C8H16 B13827903 2-Ethyl-3-methyl-1-pentene CAS No. 3404-67-9

2-Ethyl-3-methyl-1-pentene

Cat. No.: B13827903
CAS No.: 3404-67-9
M. Wt: 112.21 g/mol
InChI Key: YXLCVBVDFKWWRW-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-pentene is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as 3-ethyl-2-methyl-1-pentene and 2-methyl-3-ethyl-1-pentene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methyl-1-pentene typically involves the alkylation of alkenes. One common method is the acid-catalyzed dehydration of alcohols, where an alcohol undergoes elimination to form the corresponding alkene .

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using heat and catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methyl-1-pentene undergoes various chemical reactions typical of alkenes, including:

    Hydrogenation: Addition of hydrogen to convert the double bond into a single bond.

    Halogenation: Addition of halogens like chlorine or bromine across the double bond.

    Hydration: Addition of water to form alcohols.

    Oxidation: Formation of epoxides or diols.

Common Reagents and Conditions:

Major Products Formed:

    Hydrogenation: Forms 2-Ethyl-3-methylpentane.

    Halogenation: Forms dihalides.

    Hydration: Forms alcohols.

    Oxidation: Forms epoxides or diols.

Scientific Research Applications

2-Ethyl-3-methyl-1-pentene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-pentene involves its reactivity as an alkene. The double bond in the molecule is a site for various chemical reactions, including addition and oxidation reactions. These reactions often involve the formation of intermediates such as carbocations or radicals, which then undergo further transformations .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-methyl-1-pentene is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its branched structure can also affect its physical properties, such as boiling and melting points .

Properties

CAS No.

3404-67-9

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

3-methyl-4-methylidenehexane

InChI

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h8H,3,5-6H2,1-2,4H3

InChI Key

YXLCVBVDFKWWRW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=C)CC

Origin of Product

United States

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